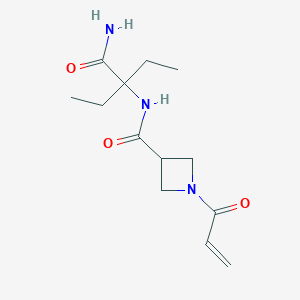
N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide, also known as CPAC, is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. CPAC is a derivative of azetidine, a four-membered heterocyclic compound that has been found to exhibit a wide range of biological activities. The unique structure of CPAC makes it a promising candidate for the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide has been found to improve cognitive function and memory in animal models. N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide has also been shown to have a protective effect on the liver, reducing the risk of liver damage caused by toxins.
实验室实验的优点和局限性
N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide has several advantages for use in lab experiments. Its unique structure and biological activity make it a promising candidate for the development of new drugs. However, the synthesis of N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide. One area of interest is the development of new drugs based on the structure of N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide. Researchers are also interested in exploring the potential of N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide and its effects on different biological systems.
合成方法
The synthesis of N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-carbamoylpentan-3-ol, which is then reacted with prop-2-enoyl chloride to form the corresponding prop-2-enoyl derivative. The resulting compound is then treated with azetidine-3-carboxylic acid to yield N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide. The synthesis of N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide is a complex process that requires careful control of reaction conditions to ensure the desired product is obtained.
科学研究应用
N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide has also been found to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(3-carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-4-10(17)16-7-9(8-16)11(18)15-13(5-2,6-3)12(14)19/h4,9H,1,5-8H2,2-3H3,(H2,14,19)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBHQIFKYDLTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)N)NC(=O)C1CN(C1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Carbamoylpentan-3-yl)-1-prop-2-enoylazetidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

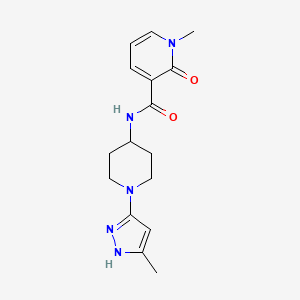
![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2355248.png)
![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)
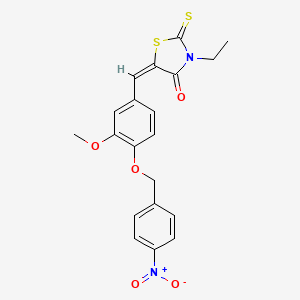


![7-acetyl-3-(4-methoxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355256.png)

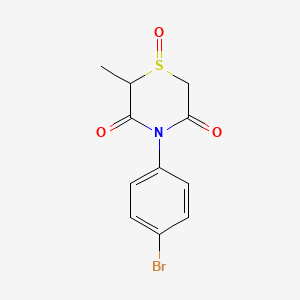
![[2-[2-(difluoromethoxy)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2355264.png)
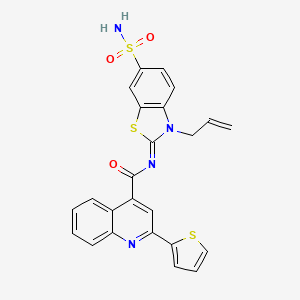
![N-[4-(dimethylamino)benzyl]-1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2355268.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355269.png)